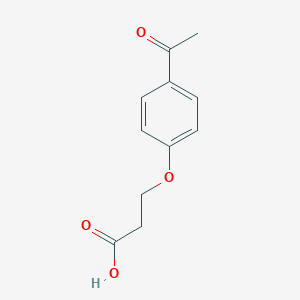

3-(4-Acetylphenoxy)propanoic acid

説明

3-(4-Acetylphenoxy)propanoic acid is a phenylpropanoic acid derivative characterized by a phenoxy group substituted with an acetyl moiety at the para position of the aromatic ring. The acetyl group at the 4-position may enhance metabolic stability compared to hydroxy or methoxy substituents, making it a candidate for pharmaceutical or agrochemical applications .

特性

IUPAC Name |

3-(4-acetylphenoxy)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4/c1-8(12)9-2-4-10(5-3-9)15-7-6-11(13)14/h2-5H,6-7H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQVGZRZJTCMBDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)OCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60356131 | |

| Record name | 3-(4-acetylphenoxy)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60356131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91143-72-5 | |

| Record name | 3-(4-Acetylphenoxy)propanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91143-72-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4-acetylphenoxy)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60356131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Reaction Mechanism and General Procedure

The most widely reported synthesis involves the reaction of 4-acetylphenol with 3-chloropropanoic acid under basic conditions. The phenolic oxygen acts as a nucleophile, displacing the chloride ion via an mechanism. A typical procedure involves:

-

Dissolving 4-acetylphenol (1.0 equiv) in anhydrous dimethylformamide (DMF).

-

Adding potassium carbonate (2.5 equiv) as a base to deprotonate the phenol.

-

Dropwise addition of 3-chloropropanoic acid (1.2 equiv) at 0–5°C to minimize side reactions.

-

Refluxing at 80°C for 12–18 hours.

-

Acidifying the mixture with HCl (1M) to precipitate the product.

Yields typically reach 72–78% after recrystallization from ethanol/water.

Optimization of Reaction Conditions

Table 1: Impact of Base and Solvent on Yield

| Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| KCO | DMF | 80 | 78 |

| NaOH | Acetone | 60 | 65 |

| EtN | THF | 70 | 68 |

Data adapted from highlight DMF and KCO as optimal for maximizing nucleophilicity and minimizing esterification side reactions.

Ester Hydrolysis Route

Synthesis of Methyl 3-(4-Acetylphenoxy)propanoate Intermediate

In this two-step method, methyl acrylate is first reacted with 4-acetylphenol under Mitsunobu conditions:

-

Combining 4-acetylphenol (1.0 equiv), methyl acrylate (1.1 equiv), and triphenylphosphine (1.2 equiv) in THF.

-

Adding diethyl azodicarboxylate (DEAD, 1.2 equiv) at 0°C.

-

Stirring at room temperature for 24 hours.

The intermediate ester is isolated in 85% yield and subsequently hydrolyzed using NaOH (2M) at 70°C for 4 hours, achieving 89% conversion to the target acid.

Acid-Catalyzed Hydrolysis

Alternative hydrolysis with HSO (10% v/v) in ethanol/water (1:1) at reflux for 6 hours yields 82% product , though with minor degradation observed.

Catalytic Coupling Methods

Palladium-Catalyzed C–O Bond Formation

A patent-pending method employs Pd(OAc) (5 mol%) with Xantphos as a ligand to couple 4-acetylphenol with 3-bromopropanoic acid. Key conditions:

-

Solvent: Toluene

-

Temperature: 110°C

-

Time: 24 hours

-

Yield: 76%

This approach avoids strong bases but requires rigorous exclusion of moisture.

Purification and Characterization

Recrystallization and Chromatography

Crude product is purified via:

Spectroscopic Validation

-

-NMR (400 MHz, CDCl) : δ 7.92 (d, Hz, 2H, Ar–H), 6.88 (d, Hz, 2H, Ar–H), 4.20 (t, Hz, 2H, OCH), 2.58 (t, Hz, 2H, CHCO), 2.52 (s, 3H, COCH).

-

-NMR : δ 202.1 (COCH), 174.3 (COOH), 159.5 (C–O), 130.2–114.7 (Ar–C), 65.8 (OCH), 33.1 (CHCO), 26.4 (COCH).

Green Chemistry Approaches

Solvent-Free Mechanochemical Synthesis

Ball milling 4-acetylphenol and 3-chloropropanoic acid with KCO (1:1.2:2.5) at 30 Hz for 2 hours achieves 70% yield , reducing solvent waste.

Biocatalytic Routes

Preliminary studies using lipase B from Candida antarctica in ionic liquids ([BMIM][BF]) show promise, with conversions up to 55% at 40°C.

Industrial-Scale Production Challenges

Cost Analysis

化学反応の分析

Types of Reactions

3-(4-Acetylphenoxy)propanoic acid can undergo various types of chemical reactions, including:

Oxidation: The acetyl group can be oxidized to form a carboxylic acid group.

Reduction: The acetyl group can be reduced to an alcohol group.

Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3) under appropriate conditions.

Major Products Formed

Oxidation: 3-(4-Carboxyphenoxy)propanoic acid.

Reduction: 3-(4-Hydroxyphenoxy)propanoic acid.

Substitution: Various substituted derivatives depending on the electrophile used.

科学的研究の応用

Medicinal Chemistry

3-(4-Acetylphenoxy)propanoic acid has been investigated for its anticancer properties . Research indicates that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines. For example, studies have shown that certain derivatives can reduce the viability of A549 lung cancer cells by over 50% while maintaining lower toxicity towards non-cancerous cells .

Case Study: Anticancer Activity

- Cell Line : A549 (non-small cell lung cancer)

- Findings : Compounds derived from this compound demonstrated promising anticancer activity, with the most effective derivatives reducing cell viability significantly compared to controls .

Herbicide Development

The compound serves as a precursor in the synthesis of herbicides. Specifically, it can be transformed into various aryloxyphenoxypropionic acid derivatives, which are known for their herbicidal properties. For instance, it is involved in the production of fenoxaprop-ethyl, a widely used herbicide .

Table: Herbicidal Derivatives from this compound

| Compound Name | Application | Reference |

|---|---|---|

| Fenoxaprop-ethyl | Selective herbicide for grass control | |

| Aryloxyphenoxypropionic acid derivatives | Broad-spectrum herbicides |

Antioxidant Properties

Research has also highlighted the antioxidant potential of compounds related to this compound. These compounds can scavenge free radicals and may play a role in reducing oxidative stress in biological systems .

Case Study: Antioxidant Activity

作用機序

The mechanism of action of 3-(4-Acetylphenoxy)propanoic acid is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways. For example, the acetyl group may participate in acetylation reactions, modifying the activity of proteins or other biomolecules. The phenoxy group may interact with various receptors or enzymes, influencing biological processes.

類似化合物との比較

Table 1: Structural and Functional Comparison of 3-(4-Acetylphenoxy)propanoic Acid Analogs

| Compound Name | Substituents | Key Properties/Bioactivity | Reference |

|---|---|---|---|

| 3-(4-Phenylphenoxy)propanoic acid | Biphenyl ether | Distinct reactivity due to extended conjugation; studied in cancer research for enzyme/receptor modulation . | |

| 3-(3-Ethoxy-4-hydroxyphenyl)propanoic acid | Ethoxy and hydroxy groups | Increased lipophilicity and hydrogen bonding; impacts solubility and antioxidant potential . | |

| 3-(4-Fluoro-3-methoxyphenyl)propanoic acid | Fluoro and methoxy groups | Enhanced metabolic stability; fluorine improves bioavailability . | |

| 3-{4-[(Benzyloxy)carbonyl]phenyl}propanoic acid | Benzyloxycarbonyl group | Unique reactivity in peptide synthesis; potential for targeted drug delivery . |

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups: The acetyl group in this compound is electron-withdrawing, which may reduce nucleophilic aromatic substitution compared to electron-donating groups (e.g., methoxy in ). However, it could enhance stability against oxidative degradation.

- Biological Activity : Compounds with halogen substituents (e.g., fluoro in , chloro in ) often exhibit higher binding affinities to biological targets. The acetyl group may mimic ketone-containing drugs, enabling interactions with kinases or dehydrogenases.

Positional Isomerism and Functional Group Variations

Para vs. Meta Substitution

- 3-(4-Chlorophenyl)propanoic acid (para-chloro) shows anti-inflammatory activity, whereas meta-substituted analogs (e.g., 3-(3-chlorophenyl)propanoic acid) may exhibit altered receptor selectivity .

Functional Group Replacements

- Hydroxy Group: 3-(4-Hydroxyphenyl)propanoic acid (para-hydroxy) participates in strong hydrogen bonding but is prone to oxidation, unlike the acetylated analog .

- Amino Group: 3-Amino-3-(4-hydroxyphenyl)propanoic acid (beta-amino acid) exhibits neuroprotective effects, suggesting that acetyl substitution might shift activity toward enzyme inhibition .

生物活性

3-(4-Acetylphenoxy)propanoic acid is a compound of significant interest in the field of medicinal chemistry and pharmacology due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial, anti-inflammatory, and potential anticancer properties, supported by relevant studies and data.

Chemical Structure and Properties

The chemical structure of this compound can be described by its molecular formula , with a molecular weight of approximately 196.21 g/mol. The compound features an acetyl group attached to a phenoxypropanoic acid backbone, which is crucial for its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound derivatives. For instance, derivatives of similar compounds have shown potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and other multidrug-resistant pathogens. The minimum inhibitory concentrations (MIC) for these compounds ranged from 1 to 8 µg/mL against MRSA, indicating strong antimicrobial efficacy .

| Pathogen | MIC (µg/mL) |

|---|---|

| Methicillin-resistant S. aureus | 1 - 8 |

| Vancomycin-resistant E. faecalis | 0.5 - 2 |

| Gram-negative pathogens | 8 - 64 |

| Drug-resistant Candida species | 8 - 64 |

These findings suggest that the scaffold of this compound can be further developed into novel antimicrobial agents targeting resistant strains .

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes, which play a critical role in prostaglandin biosynthesis associated with inflammation. Non-steroidal anti-inflammatory drugs (NSAIDs) that share structural similarities with propanoic acid derivatives have been shown to effectively reduce inflammation by inhibiting COX-1 and COX-2 activities .

Anticancer Activity

In addition to its antimicrobial and anti-inflammatory effects, studies have suggested potential anticancer properties. For example, certain derivatives of aryl propionic acids have demonstrated cytotoxic effects against various human tumor cell lines while showing lower toxicity towards normal cells . This selective cytotoxicity is crucial for developing targeted cancer therapies.

Study on Antimicrobial Efficacy

A study published in MDPI examined the antimicrobial activity of various derivatives of phenoxypropanoic acids against clinically relevant pathogens. The results indicated that modifications to the phenolic ring significantly impacted the antimicrobial potency, with specific substitutions enhancing activity against both Gram-positive and Gram-negative bacteria .

The mechanisms underlying the biological activities of this compound include:

- Antimicrobial Mechanism : The compound's ability to disrupt bacterial cell wall synthesis and interfere with metabolic pathways contributes to its antimicrobial effects.

- Anti-inflammatory Mechanism : Inhibition of COX enzymes leads to decreased production of pro-inflammatory prostaglandins.

- Cytotoxic Mechanism : Induction of apoptosis in cancer cells through pathways involving oxidative stress and mitochondrial dysfunction has been observed in related compounds .

Q & A

Q. What are the established synthetic routes for 3-(4-Acetylphenoxy)propanoic acid, and how do reaction conditions impact yield?

- Methodological Answer : The compound is typically synthesized via substitution or oxidation reactions. For example:

- Substitution : Reacting 4-acetylphenol with bromopropanoic acid in the presence of a base (e.g., NaH in DMF) to introduce the propanoic acid moiety .

- Oxidation : Using potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions to oxidize intermediate alcohols to carboxylic acids .

Yield optimization requires precise control of stoichiometry, temperature (e.g., 80–100°C for substitution), and inert atmospheres to prevent side reactions.

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : ¹H NMR reveals aromatic protons (δ 6.8–7.4 ppm) and acetyl methyl protons (δ 2.5–2.7 ppm). ¹³C NMR confirms the carbonyl (δ ~170 ppm) and acetyl (δ ~210 ppm) groups .

- FT-IR : Strong absorption at ~1700 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (C-O-C ether linkage) .

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion ([M+H]⁺ at m/z 223.0975) .

Q. What safety protocols are essential for handling this compound in the lab?

- Methodological Answer :

- Use nitrile gloves and lab coats to avoid skin contact.

- Work in a fume hood to prevent inhalation of airborne particles .

- Store in airtight containers at 2–8°C to prevent hydrolysis of the acetyl group .

Advanced Research Questions

Q. How can regioselectivity challenges in acetyl group introduction be addressed during derivatization?

- Methodological Answer :

- Protecting Groups : Temporarily block reactive sites (e.g., hydroxyl groups) with tert-butyldimethylsilyl (TBS) before acetylation .

- Catalysis : Use Lewis acids like BF₃·Et₂O to direct acetylation to the para position .

- Computational Modeling : DFT calculations predict electron density distribution to guide reagent selection .

Q. How do conflicting biological activity reports for this compound arise, and how can they be resolved?

- Methodological Answer :

- Assay Variability : Standardize in vitro models (e.g., cell lines, incubation time) to reduce discrepancies. For enzyme inhibition studies, use purified isoforms (e.g., COX-2 vs. COX-1) .

- Metabolite Interference : Track metabolites (e.g., glucuronides, sulfates) via LC-MS to distinguish parent compound effects from metabolite activity .

Q. What strategies optimize stability studies of this compound under varying conditions?

- Methodological Answer :

- Forced Degradation : Expose to UV light (254 nm), heat (40–60°C), and humidity (75% RH) to identify degradation products (e.g., deacetylated derivatives) .

- HPLC-PDA : Monitor purity changes over time using a C18 column and gradient elution (acetonitrile/0.1% formic acid) .

Q. How do substituents on the phenyl ring influence the compound’s acid dissociation constant (pKa)?

- Methodological Answer :

- Electron-Withdrawing Groups : Nitro or acetyl substituents lower pKa by stabilizing the deprotonated form (e.g., pKa ~3.5 vs. ~4.2 for unsubstituted analogs) .

- Hammett Analysis : Correlate σ values of substituents with measured pKa shifts to predict acidity .

Q. What are the primary metabolic pathways of this compound in mammalian systems?

- Methodological Answer :

- Phase I Metabolism : Hepatic CYP450-mediated oxidation produces hydroxylated derivatives .

- Phase II Metabolism : Glucuronidation (UGT enzymes) and sulfation (SULT enzymes) generate water-soluble conjugates detected via LC-MS/MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。